Tris(hydroxymethyl)aminomethane sulfate

Buffer Preparation Ionic Strength Stoichiometry

Tris(hydroxymethyl)aminomethane sulfate provides a chloride-free alternative to Tris-HCl, with lower conductivity due to sulfate's lower anionic mobility. This reduces Joule heating in capillary electrophoresis (CE) and electrokinetic separations, enabling higher voltages and improved resolution. The 2:1 Tris:sulfate stoichiometry offers precise control over ionic strength. Ideal for metal-dependent enzyme assays where chloride interferes. Choose Tris sulfate for superior CE performance and chloride-sensitive workflows. Order ≥98% purity now.

Molecular Formula C4H13NO7S
Molecular Weight 219.22 g/mol
Cat. No. B7771576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(hydroxymethyl)aminomethane sulfate
Molecular FormulaC4H13NO7S
Molecular Weight219.22 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)N)O.OS(=O)(=O)O
InChIInChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4)
InChIKeyAXRFNWFXORHARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(hydroxymethyl)aminomethane sulfate: Baseline Properties and Procurement Context


Tris(hydroxymethyl)aminomethane sulfate is a buffering agent formed by neutralizing Tris base (tris(hydroxymethyl)aminomethane) with sulfuric acid, yielding a salt with the conjugate acid of Tris (pKa ~8.1 at 25°C) and sulfate as the counterion [1]. As a member of the Tris buffer family, it shares the characteristic effective pH range of approximately 7.0–9.2 [2], but its sulfate counterion imparts distinct physicochemical properties—including altered ionic strength, conductivity, and compatibility with specific analytical and biochemical workflows—that differentiate it from the more commonly used Tris-HCl and Tris base [3].

Why Tris(hydroxymethyl)aminomethane sulfate Cannot Be Casually Substituted


While all Tris-based buffers share the same conjugate acid (TrisH⁺), the identity of the counterion (chloride vs. sulfate) critically influences solution properties, including ionic strength, conductivity, and the buffering capacity at a given pH. Simply substituting Tris-HCl with Tris sulfate without adjusting the molar ratio or accounting for the divalent nature of sulfate can lead to significant deviations in ionic environment and, consequently, experimental outcomes [1]. For instance, Tris sulfate buffers require a different acid-to-base stoichiometry due to the diprotic nature of sulfuric acid [2], and their conductivity and mobility characteristics differ substantially from those of Tris-HCl buffers [3].

Tris(hydroxymethyl)aminomethane sulfate: Head-to-Head Quantitative Differentiation Evidence


Counterion Stoichiometry and Buffer Preparation: Sulfate vs. Chloride

The preparation of Tris sulfate buffer requires a distinct acid-to-base molar ratio compared to Tris-HCl due to the diprotic nature of sulfuric acid. To neutralize one mole of Tris base, 0.5 mole of H₂SO₄ is required, whereas one mole of HCl is needed for Tris-HCl [1]. This difference directly impacts the ionic strength of the resulting buffer solution. For example, a 100 mM Tris sulfate buffer (pH 7.4) prepared from Tris base and H₂SO₄ will have a different ionic strength than a 100 mM Tris-HCl buffer (pH 7.4) prepared from Tris base and HCl .

Buffer Preparation Ionic Strength Stoichiometry

Conductivity and Electromobility in Capillary Electrophoresis: Tris-HCl vs. NaCl Reference

In capillary zone electrophoresis, the conductivity of Tris-HCl buffer is significantly lower than that of a simple salt solution. A 20 mM Tris-HCl solution at pH 8.1 exhibits only 73% of the conductivity of a 10 mM NaCl solution [1]. While this data is specific to Tris-HCl, the relative anionic mobility of sulfate (0.55 relative to K⁺) is lower than that of chloride (1.03 relative to K⁺) [1], indicating that Tris sulfate buffers would be expected to exhibit even lower conductivity at equivalent ionic strength, which can reduce Joule heating and improve separation efficiency in electrophoretic applications.

Capillary Electrophoresis Conductivity Electromobility

pKa and Effective Buffering Range: Tris Sulfate vs. Tris-HCl

The pKa of the TrisH⁺ conjugate acid is approximately 8.1 at 25°C, yielding an effective buffering range of pH 7.0–9.2 for Tris-based buffers [1]. While Tris sulfate and Tris-HCl share the same conjugate acid, the presence of the divalent sulfate anion can influence the ionic strength and, consequently, the practical buffer capacity at a given pH . The pKa of Tris exhibits a significant temperature dependence, decreasing by approximately 0.03 pH units per °C increase in temperature . At 20°C, the pKa is 8.3, while at 37°C it drops to 7.82 [2]. This temperature sensitivity is a class-level characteristic that must be considered for both Tris-HCl and Tris sulfate buffers in temperature-variable experiments.

Buffer Capacity pKa pH Range

Tris(hydroxymethyl)aminomethane sulfate: Optimized Application Scenarios


Capillary Electrophoresis and Electrokinetic Separations

The inherently lower conductivity of sulfate-containing buffers, inferred from the lower anionic mobility of sulfate compared to chloride [1], makes Tris(hydroxymethyl)aminomethane sulfate a preferred buffer for capillary electrophoresis (CE) and other electrokinetic separation techniques. Reduced buffer conductivity minimizes Joule heating, enabling higher separation voltages and improved resolution of analytes [1].

Metal-Sensitive Enzymatic Assays and Protein Studies

While direct comparative data for Tris sulfate is limited, the use of sulfate as a counterion may offer advantages over chloride in assays involving metal-dependent enzymes or proteins sensitive to high chloride concentrations [1]. The absence of chloride can be beneficial when chloride ions are known to interfere with specific enzymatic activities or protein stability [1].

Buffer Preparation Requiring Precise Ionic Strength Control

The 2:1 stoichiometry of Tris base to sulfuric acid [1] provides a unique lever for controlling the ionic strength of the buffer. Researchers requiring a specific ionic strength that cannot be achieved with Tris-HCl may find Tris sulfate to be a suitable alternative, as the divalent sulfate contributes differently to the overall ionic strength calculation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(hydroxymethyl)aminomethane sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.